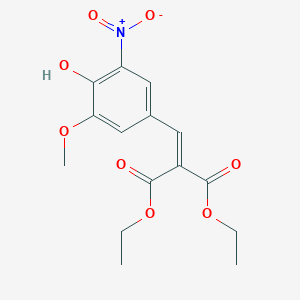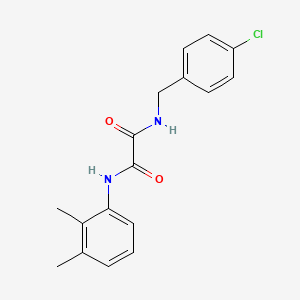
N-(4-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-N'-(2,3-dimethylphenyl)ethanediamide, commonly known as CDDA, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. CDDA belongs to the family of N-acylated α-amino acid derivatives and has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of CDDA is not fully understood. However, it has been shown that CDDA inhibits the activity of various enzymes, including COX-2, MMP-9, and HDAC. Furthermore, CDDA has been shown to inhibit the activation of various signaling pathways, including NF-κB and MAPK.
Biochemical and Physiological Effects:
CDDA has been shown to have various biochemical and physiological effects. CDDA has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. Furthermore, CDDA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. CDDA has also been shown to induce apoptosis in various cancer cell lines and to inhibit the growth and metastasis of cancer cells in animal models of cancer. In addition, CDDA has been shown to inhibit the replication of various viruses, including HIV-1, HCV, and influenza virus.
実験室実験の利点と制限
CDDA has several advantages for lab experiments. CDDA is a small molecule drug that can be easily synthesized in large quantities. Furthermore, CDDA has been shown to be stable in various conditions, including in vivo. However, CDDA has several limitations for lab experiments. CDDA has low solubility in water, which limits its use in aqueous solutions. Furthermore, CDDA has low bioavailability, which limits its use in vivo.
将来の方向性
There are several future directions for the research on CDDA. One future direction is to investigate the potential therapeutic applications of CDDA in various diseases, including inflammatory diseases, cancer, and viral infections. Another future direction is to investigate the mechanism of action of CDDA in more detail. Furthermore, future research could focus on optimizing the synthesis of CDDA to improve its yield and purity. Finally, future research could focus on developing novel formulations of CDDA to improve its bioavailability and solubility.
合成法
The synthesis of CDDA involves the reaction of N-(4-chlorobenzyl)-2,3-dimethylphenylglycine with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with ethylenediamine to form the final product, CDDA. The synthesis of CDDA has been optimized to yield high purity and high yield.
科学的研究の応用
CDDA has been extensively studied for its potential therapeutic applications. The anti-inflammatory properties of CDDA have been demonstrated in various animal models of inflammation. CDDA has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. Furthermore, CDDA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
CDDA has also been studied for its anti-cancer properties. CDDA has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. CDDA has been shown to inhibit the growth and metastasis of cancer cells in animal models of cancer.
In addition, CDDA has been shown to possess anti-viral properties. CDDA has been shown to inhibit the replication of various viruses, including HIV-1, HCV, and influenza virus. CDDA has been shown to inhibit the entry of viruses into host cells and to inhibit the activity of viral enzymes.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2,3-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-4-3-5-15(12(11)2)20-17(22)16(21)19-10-13-6-8-14(18)9-7-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHDAFDNIZRREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-{[1-(2-thienylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B5010883.png)
![2,2,2-trichloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)acetamide](/img/structure/B5010895.png)
![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B5010900.png)

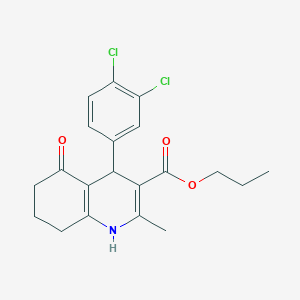
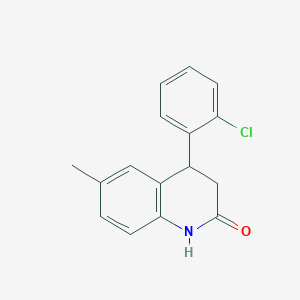
![methyl 4-({2,2,2-trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)benzoate](/img/structure/B5010940.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5010951.png)
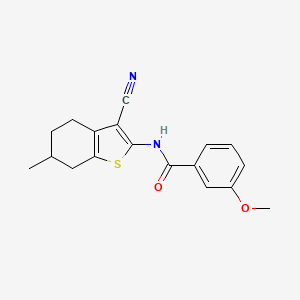
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5010955.png)
![(4aS*,8aR*)-2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}decahydroisoquinoline](/img/structure/B5010960.png)
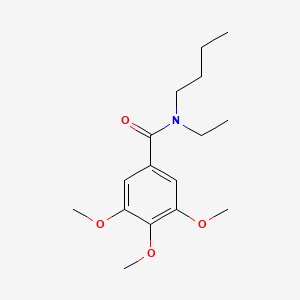
![2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}pyrimidine](/img/structure/B5010981.png)
